
2-Oxo-1,2-oxaphospholan-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2-oxaphospholan-2-ium is a heterocyclic compound containing phosphorus, oxygen, and carbon atoms It is part of the broader class of oxaphospholanes, which are known for their unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-oxaphospholan-2-ium typically involves the cyclization of phosphite compounds. One common method involves reacting 4-hydroxy-2-pentanone with dimethylphosphorochloridite, followed by the addition of water to form the oxaphospholan ring . The reaction conditions often include the use of solvents like chloroform or benzene to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1,2-oxaphospholan-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxaphospholan ring into other phosphorus-containing compounds.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of substituted oxaphospholanes .
Applications De Recherche Scientifique
2-Oxo-1,2-oxaphospholan-2-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2-oxaphospholan-2-ium involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and stability. The pathways involved in its mechanism of action include the cleavage of P-C and P-O bonds, leading to the formation of different reaction intermediates .
Comparaison Avec Des Composés Similaires
2-Oxo-1,2-oxaphospholan-2-ium can be compared with other similar compounds such as:
2-Methoxy-3,5-dimethyl-2-oxo-1,2-oxaphospholan-3-ol: This compound has similar structural features but different substituents, affecting its reactivity and applications.
2-Chloro-2-oxo-1,3,2-dioxaphospholane: This compound has a different ring structure and is used in different chemical reactions.
The uniqueness of this compound lies in its specific ring structure and the presence of the oxo group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
25707-94-2 |
|---|---|
Formule moléculaire |
C3H6O2P+ |
Poids moléculaire |
105.05 g/mol |
Nom IUPAC |
oxaphospholan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O2P/c4-6-3-1-2-5-6/h1-3H2/q+1 |
Clé InChI |
POVCCXBITLTXRV-UHFFFAOYSA-N |
SMILES canonique |
C1CO[P+](=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




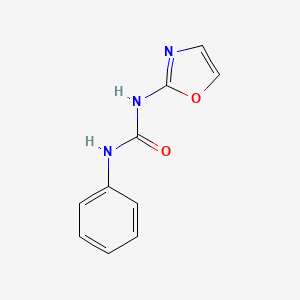
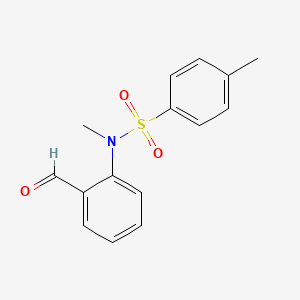
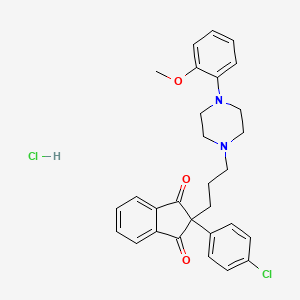
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
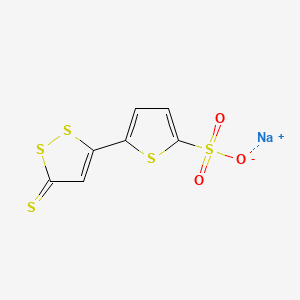
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
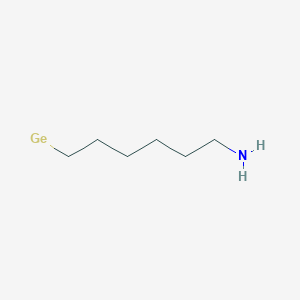


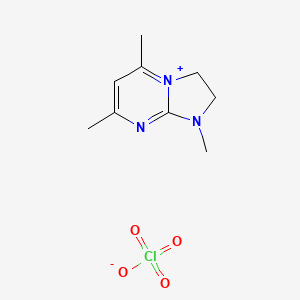
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)

